
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid is a complex organic compound characterized by its unique structure, which includes an aminosulfonyl group, a dibutylamino group, and a phenoxy group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the sulfonation of a suitable aromatic precursor, followed by the introduction of the dibutylamino group through nucleophilic substitution. The phenoxy group can be introduced via an etherification reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired purity.
化学反应分析
Types of Reactions
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
科学研究应用
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds with active sites, while the dibutylamino group may enhance lipophilicity, facilitating membrane penetration. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
Sulfonamides: Compounds with similar aminosulfonyl groups, used as antibiotics.
Phenoxybenzoic acids: Compounds with similar phenoxy groups, used in herbicides and pharmaceuticals.
Dibutylamino derivatives: Compounds with similar dibutylamino groups, used in various chemical syntheses.
Uniqueness
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions with a wide range of molecular targets, making it a valuable compound in research and industry.
属性
分子式 |
C21H28N2O5S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
3-(dibutylamino)-4-phenoxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C21H28N2O5S/c1-3-5-12-23(13-6-4-2)18-14-16(21(24)25)15-19(29(22,26)27)20(18)28-17-10-8-7-9-11-17/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,25)(H2,22,26,27) |
InChI 键 |
MYCDGAQAFHMODN-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



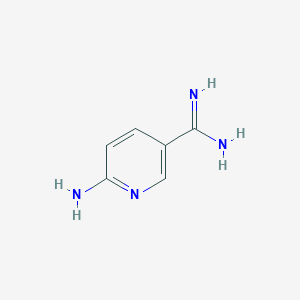


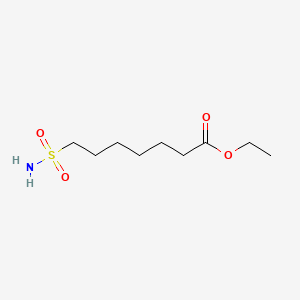

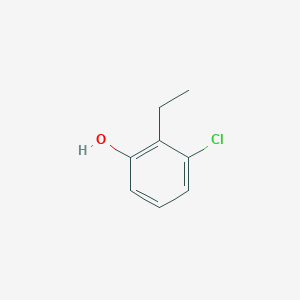
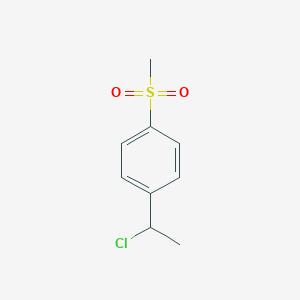
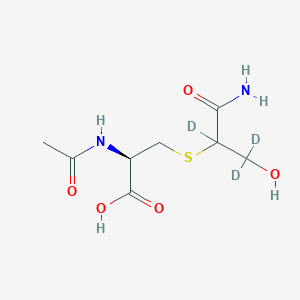
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
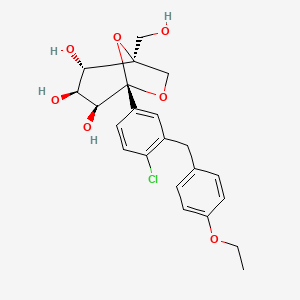
![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)

